Inhibition of OATP1B1 and OATP1B3 Transport Activity
beta-Sitosterol acetate demonstrates potent and differential inhibition of the hepatic uptake transporters OATP1B1 and OATP1B3, which are critical determinants of drug clearance and drug-drug interactions . At a concentration of 10 µM, the compound inhibited sodium fluorescein uptake in OATP1B1-transfected CHO cells by 97.72% and in OATP1B3-transfected CHO cells by 83.78%, revealing a clear selectivity profile between the two transporter isoforms .
| Evidence Dimension | Inhibition of transporter-mediated substrate uptake |
|---|---|
| Target Compound Data | 97.72% inhibition of sodium fluorescein uptake in OATP1B1-transfected CHO cells at 10 µM; 83.78% inhibition in OATP1B3-transfected CHO cells at 10 µM |
| Comparator Or Baseline | Vehicle control (0% inhibition) |
| Quantified Difference | 97.72% and 83.78% inhibition relative to control |
| Conditions | OATP1B1- and OATP1B3-transfected CHO cells, 10 µM compound concentration, sodium fluorescein uptake assay |
Why This Matters
This data provides a quantitative benchmark for researchers investigating OATP-mediated drug interactions or requiring a tool compound to modulate hepatic uptake in vitro.
